
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of two bromine atoms and a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a range of chemical reactions, making it useful in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone typically involves the bromination of 1-(3-bromo-pyridin-4-yl)-ethanone. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is often performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted pyridinyl ethanones with various functional groups.
Reduction: 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanol.
Oxidation: 2-Bromo-1-(3-bromo-pyridin-4-yl)-acetic acid.
Scientific Research Applications
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atoms can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the modification of enzyme activity or protein function. The carbonyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-chloro-pyridin-4-yl)-ethanone
- 2-Iodo-1-(3-iodo-pyridin-4-yl)-ethanone
- 1-(3-Bromo-pyridin-4-yl)-ethanone
Uniqueness
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for selective modifications. Compared to its chloro and iodo analogs, the brominated compound offers a balance between reactivity and stability, making it a versatile intermediate in various chemical processes.
Properties
Molecular Formula |
C7H5Br2NO |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(3-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |
InChI Key |
XARUFKOOIVMYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


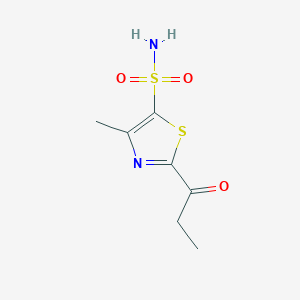

![[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)

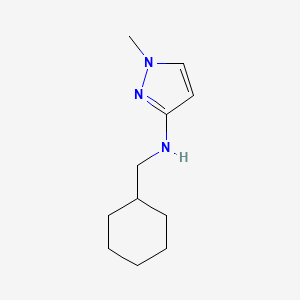
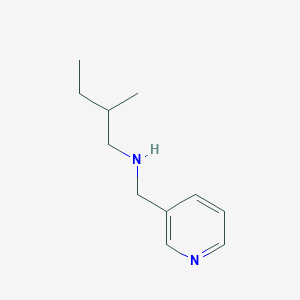
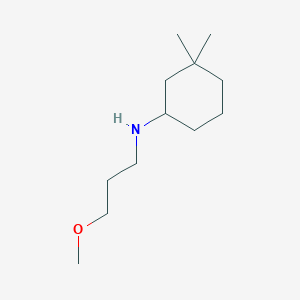
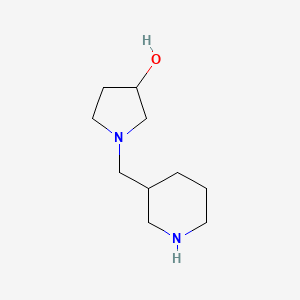
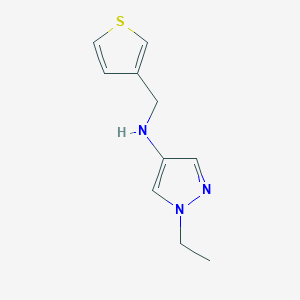

![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)
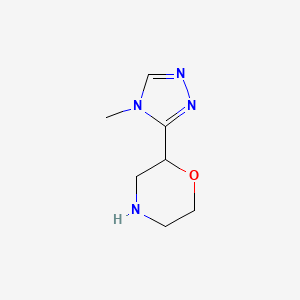
![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)
